molecular formula C16H11Cl2N3O2 B5213144 N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B5213144
M. Wt: 348.2 g/mol
InChI Key: DZCBZOXBHIESAW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 5-phenyl-1,2,4-oxadiazole can be prepared by reacting phenylhydrazine with an appropriate carboxylic acid or ester under acidic or basic conditions.

  • Attachment of the Acetamide Group: : The acetamide group is introduced by reacting the oxadiazole intermediate with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.

  • Introduction of the Dichlorophenyl Group: : The final step involves the coupling of the dichlorophenyl group to the oxadiazole-acetamide intermediate. This can be achieved through a nucleophilic substitution reaction using 3,5-dichloroaniline and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while reduction could produce amines or reduced heterocycles.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the oxadiazole ring.

    N-(3,5-dichlorophenyl)-2-(5-ethyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure with an ethyl group on the oxadiazole ring.

Uniqueness

N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to the presence of the phenyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-11-6-12(18)8-13(7-11)19-15(22)9-14-20-16(23-21-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCBZOXBHIESAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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